"Methyl 3-chloro-5-fluorobenzoate" properties and structure
"Methyl 3-chloro-5-fluorobenzoate" properties and structure
An In-depth Technical Guide to Methyl 3-chloro-5-fluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Halogenated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Methyl 3-chloro-5-fluorobenzoate emerges as a key building block in this context, offering a synthetically versatile platform for the construction of complex pharmaceutical intermediates. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis, and insights into its application for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The unique arrangement of the chloro, fluoro, and methyl ester groups on the benzene ring of Methyl 3-chloro-5-fluorobenzoate dictates its reactivity and utility as a synthetic intermediate.
Structure:
Caption: Chemical structure of Methyl 3-chloro-5-fluorobenzoate.
Table 1: Physicochemical Properties of Methyl 3-chloro-5-fluorobenzoate and Related Compounds
| Property | Methyl 3-chloro-5-fluorobenzoate | Methyl 3-chlorobenzoate | Methyl 3-fluorobenzoate | 3-Chloro-5-fluorobenzoic acid |
| CAS Number | 327056-75-7[2] | 2905-65-9[3][4] | 455-68-5 | 25026-64-6 |
| Molecular Formula | C₈H₆ClFO₂ | C₈H₇ClO₂[3][4] | C₈H₇FO₂ | C₇H₄ClFO₂ |
| Molecular Weight | 188.58 g/mol | 170.59 g/mol [3][4] | 154.14 g/mol | 174.55 g/mol |
| Boiling Point | Not available | 99-101 °C / 12 mmHg[4] | 197.6 °C[5] | Not available |
| Melting Point | Not available | 21 °C[4] | Not available | Not available |
| Density | Not available | 1.227 g/mL at 25 °C[4] | 1.171 g/mL[5] | Not available |
Spectroscopic Characterization: A Predictive Analysis
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet for the methyl ester protons.
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δ ~ 3.9 ppm (s, 3H): This singlet corresponds to the protons of the methyl ester group. Data from methyl 3-fluorobenzoate (δ 3.91 ppm) and methyl 3-chlorobenzoate (δ 3.89 ppm) support this prediction.[6]
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Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will appear as multiplets, likely complex due to coupling with each other and with the fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro, fluoro, and ester groups.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide key information about the carbon framework.
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δ ~ 52 ppm: The methyl carbon of the ester.
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δ ~ 115-140 ppm: Aromatic carbons, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.
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δ ~ 160-165 ppm (d): The carbon attached to the fluorine atom will show a characteristic doublet.
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δ ~ 165 ppm: The carbonyl carbon of the ester.
¹⁹F NMR Spectroscopy (Predicted): A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of an aryl fluoride. The chemical shift will be influenced by the other ring substituents.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by several key absorptions:
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~1720-1740 cm⁻¹: A strong C=O stretching vibration from the ester carbonyl group.
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~1200-1300 cm⁻¹: C-O stretching of the ester.
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~1000-1100 cm⁻¹: C-F stretching vibration.
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~700-800 cm⁻¹: C-Cl stretching vibration.
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Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).
Synthesis Protocol: Esterification of 3-Chloro-5-fluorobenzoic Acid
The most direct and industrially scalable synthesis of Methyl 3-chloro-5-fluorobenzoate is the esterification of its corresponding carboxylic acid. The following protocol is based on well-established procedures for similar halogenated benzoic acids.
Caption: Workflow for the synthesis of Methyl 3-chloro-5-fluorobenzoate.
Step-by-Step Methodology:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-fluorobenzoic acid (1.0 eq.) in anhydrous methanol (10-20 eq.). The use of excess methanol drives the equilibrium towards the product.
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Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq.) dropwise to the stirred solution. This exothermic reaction should be controlled to prevent excessive heat generation. Thionyl chloride reacts with methanol to form the reactive species, methyl chlorosulfite, and HCl in situ, which catalyzes the esterification.
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Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.
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Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove residual water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-chloro-5-fluorobenzoate.
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Purification: If necessary, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Applications in Drug Discovery and Organic Synthesis
Methyl 3-chloro-5-fluorobenzoate is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional handles—the ester, the chloro group, and the fluoro group—allows for a variety of subsequent chemical transformations.
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Ester Manipulation: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, a common functional group in many drug molecules.
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Cross-Coupling Reactions: The chloro substituent can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.
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Nucleophilic Aromatic Substitution: The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions, can be displaced by various nucleophiles, especially when the aromatic ring is further activated.
The strategic placement of the chloro and fluoro groups can significantly enhance the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1] For instance, fluorine substitution is known to often increase metabolic stability and binding affinity.
Safety and Handling
Based on the safety data for the precursor, 3-chloro-5-fluorobenzoic acid, and related compounds, Methyl 3-chloro-5-fluorobenzoate should be handled with appropriate care in a well-ventilated laboratory.
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Hazards: Likely to be harmful if swallowed and may cause skin and eye irritation.[7]
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 3-chloro-5-fluorobenzoate is a strategically important building block for chemical synthesis. Its trifunctional nature provides a versatile platform for the development of novel compounds in drug discovery and materials science. This guide offers a comprehensive overview of its properties, a reliable synthetic protocol, and an understanding of its potential applications, serving as a valuable resource for researchers in the field.
References
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(No author given). (n.d.). 3-Chloro-5-fluorobenzoic acid. PubChem. Retrieved from [Link]
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(No author given). (n.d.). Exploring Methyl 3-Fluorobenzoate: Properties, Applications, and Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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(No author given). (n.d.). The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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